Cas no 146900-55-2 (Triptobenzene H)

Triptobenzene H structure
Nome del prodotto:Triptobenzene H
Triptobenzene H Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenanthrenecarboxylicacid,3,4,4a,9,10,10a-hexahydro-5-hydroxy-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-,(4aS,10aS)-
- hypoglic acid
- Triptobenzene H
- 2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-5-hydroxy-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-,(4aS-trans)-
- 11-Hydroxy-14-methoxy-18(4→3)-abeo-abieta-3,8,11,13-tetraen-18-oic acid
- [ "Hypoglic acid" ]
- 11-Hydroxy-14-methoxy-18(4-3)-abeo-abieta-3,8,11,13-tetraen-18-oic acid
- CHEBI:132351
- HY-N1125
- AKOS032962717
- CS-0016413
- (4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
- (4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid
- CHEMBL3799506
- 146900-55-2
- DTXSID901317110
- DA-68349
-
- Inchi: InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1
- Chiave InChI: NZQIHCWNAMEWEW-KKSFZXQISA-N
- Sorrisi: CC(C)C1=CC(=C2C(=C1OC)CC[C@H]3C(=C(CC[C@@]32C)C(=O)O)C)O
Proprietà calcolate
- Massa esatta: 344.19900
- Massa monoisotopica: 344.19875937g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 566
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.159±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 529.9±50.0 °C at 760 mmHg
- Punto di infiammabilità: 184.5±23.6 °C
- Solubilità: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 66.76000
- LogP: 4.53920
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
Triptobenzene H Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Triptobenzene H Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16850-5 mg |
(4aS,10aS)-5-hydroxy-7-isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid |
146900-55-2 | 5mg |
¥4800.0 | 2021-09-07 | ||
TargetMol Chemicals | TMA2235-5mg |
Triptobenzene H |
146900-55-2 | 5mg |
¥ 3710 | 2024-07-19 | ||
TargetMol Chemicals | TMA2235-5 mg |
Triptobenzene H |
146900-55-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA2235-1 mg |
Triptobenzene H |
146900-55-2 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TMA2235-1 mL * 10 mM (in DMSO) |
Triptobenzene H |
146900-55-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AE97260-1mg |
Triptobenzene H |
146900-55-2 | >95% | 1mg |
$599.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16850-5mg |
(4aS,10aS)-5-hydroxy-7-isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid |
146900-55-2 | ,97% | 5mg |
¥5280.0 | 2023-09-06 | |
A2B Chem LLC | AE97260-5mg |
Triptobenzene H |
146900-55-2 | 5mg |
$660.00 | 2024-04-20 | ||
TargetMol Chemicals | TMA2235-1 ml * 10 mm |
Triptobenzene H |
146900-55-2 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
Triptobenzene H Letteratura correlata
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
146900-55-2 (Triptobenzene H) Prodotti correlati
- 72323-79-6(4-(2-nitrophenyl)-2-oxobut-3-enoic Acid)
- 2097900-32-6(1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine)
- 2228184-56-1(4-(3-fluoro-5-methylphenyl)methyl-4-methoxypiperidine)
- 2231672-97-0((2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride)
- 38025-45-5(1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- 1260644-27-6(2-(tert-butoxy)carbonyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
- 1852333-53-9({1-[(2-Bromo-4-nitrophenyl)methyl]cyclopropyl}methanamine)
- 1208855-56-4(1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane)
- 2034424-82-1(3,4-difluoro-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzamide)
- 1797623-75-6(2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
